molecular formula C9H15NO B13795215 Ethyl 2-(cyclopent-1-en-1-yl)ethanimidate CAS No. 782400-52-6

Ethyl 2-(cyclopent-1-en-1-yl)ethanimidate

Cat. No.: B13795215
CAS No.: 782400-52-6
M. Wt: 153.22 g/mol
InChI Key: FBBWHHYTBOIHDZ-UHFFFAOYSA-N
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Description

Ethyl 2-(cyclopent-1-en-1-yl)ethanimidate is a chemical compound with the molecular formula C₉H₁₅NO. It is an organic compound that features a cyclopentene ring attached to an ethanimidate group. This compound is of interest in various fields of scientific research due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(cyclopent-1-en-1-yl)ethanimidate typically involves the reaction of cyclopentene with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions usually involve temperatures ranging from 0°C to room temperature and reaction times of several hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(cyclopent-1-en-1-yl)ethanimidate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, amines, and substituted ethanimidates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 2-(cyclopent-1-en-1-yl)ethanimidate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 2-(cyclopent-1-en-1-yl)ethanimidate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the nucleophiles present .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(cyclopent-2-en-1-yl)acetate
  • 2-(Cyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • N-[2-(Cyclopent-1-en-1-yl)phenyl]benzamide

Uniqueness

Ethyl 2-(cyclopent-1-en-1-yl)ethanimidate is unique due to its specific structure, which combines a cyclopentene ring with an ethanimidate group. This unique structure imparts distinct reactivity and properties compared to similar compounds. For example, the presence of the imidate group allows for specific types of chemical reactions that are not possible with other similar compounds .

Properties

CAS No.

782400-52-6

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

ethyl 2-(cyclopenten-1-yl)ethanimidate

InChI

InChI=1S/C9H15NO/c1-2-11-9(10)7-8-5-3-4-6-8/h5,10H,2-4,6-7H2,1H3

InChI Key

FBBWHHYTBOIHDZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)CC1=CCCC1

Origin of Product

United States

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